5-Chloro-6-nitroquinazolin-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78754-82-2 |
|---|---|
Molecular Formula |
C8H4ClN3O4 |
Molecular Weight |
241.59 g/mol |
IUPAC Name |
5-chloro-6-nitro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4ClN3O4/c9-6-4(12(15)16)2-1-3-5(6)7(13)11-8(14)10-3/h1-2H,(H2,10,11,13,14) |
InChI Key |
WIGAGKAOMGCAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)NC2=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 6 Nitroquinazolin 2,4 Dione and Its Precursors
Established Synthetic Pathways for the Quinazolinedione Scaffold
The construction of the fundamental quinazoline-2,4-dione core is a well-explored area of organic synthesis, with methodologies ranging from classical, sequential reactions to modern, highly efficient catalytic systems.
To improve efficiency and sustainability, numerous one-pot syntheses have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and solvents.
One notable metal-free, one-pot approach utilizes 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the reaction between 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govacs.org In this method, (Boc)₂O serves as the precursor for the C2-carbonyl group of the quinazolinedione ring. This strategy is compatible with a wide array of functional groups and can proceed under mild conditions, even at room temperature for certain activated substrates. nih.govacs.org Other one-pot methods include the condensation of 2-aminobenzamides with triethyl orthoformate or triphosgene (B27547) in an ionic liquid, catalyzed by iodine, which offers the advantages of mild conditions and environmental friendliness. researchgate.net Copper-mediated one-pot syntheses have also been developed that proceed via the in situ generation of an amine source. rsc.org
| Starting Materials | Key Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|
| 2-Aminobenzamides | (Boc)₂O / DMAP | Metal-free; mild conditions; good to excellent yields. | nih.govacs.org |
| Isatoic Anhydride, Phenylhydrazine, Aldehydes | SBA-15@ELA Nanocatalyst | Heterogeneous, reusable catalyst; high yields (78-96%). | nih.gov |
| 2-Aminobenzamide (B116534), Alcohols | Pincer type Pd(II) complex | Dehydrogenative coupling; low catalyst loading (0.5 mol%); aerobic conditions. | researchgate.net |
| 2-Halo Benzoates, Monoalkyl Ureas | Palladium Catalyst | Tandem arylation-ester amidation; regioselective for 3-N-alkyl isomers. | organic-chemistry.org |
The use of catalysts has revolutionized the synthesis of the quinazolinedione scaffold, offering higher yields, milder reaction conditions, and greater functional group tolerance. bohrium.com Both homogeneous and heterogeneous catalysts have been employed effectively.
Palladium-catalyzed reactions are prominent, including methods that construct the ring through the carbonylation of 2-aminobenzamide with aryl bromides. researchgate.net Another palladium-catalyzed approach involves a tandem arylation-ester amidation sequence between o-halo benzoates and monoalkyl ureas. organic-chemistry.org Nickel catalysis has also proven effective, with ligands such as XANTPHOS being optimal for the synthesis from isatoic anhydrides and isocyanates. organic-chemistry.org
More recently, cost-effective and sustainable catalysts have been explored. Manganese(I)-catalyzed reactions have been used for the direct synthesis of quinazolines through an acceptorless dehydrogenative coupling (ADC) strategy. nih.gov Heterogeneous catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) and novel nanocatalysts supported on SBA-15, provide advantages like high efficiency, simple reaction procedures, and easy catalyst recovery and reuse for multiple cycles. bohrium.comnih.gov
Specific Synthesis of 5-Chloro-6-nitroquinazolin-2,4-dione and its Analogs
The synthesis of a specifically substituted compound like this compound requires precise control over the introduction of the chloro and nitro groups onto the aromatic ring. This can be achieved either by starting with a pre-functionalized precursor or by direct, regioselective functionalization of the quinazolinedione core.
Achieving the desired 5-chloro-6-nitro substitution pattern is a challenge of regioselectivity. The synthetic strategy often begins with a precursor where the substitution pattern is already established. For instance, a plausible route could start from 2-amino-5-chloro-4-nitrobenzoic acid. This precursor, containing the required chloro and nitro groups in the correct positions, can then be cyclized with a suitable C1 source like urea (B33335), phosgene (B1210022), or their equivalents to form the desired this compound.
Alternatively, direct functionalization of the quinazolinedione scaffold can be employed. This involves sequential electrophilic aromatic substitution reactions. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of quinazolinone scaffolds using N-halosuccinimides as the halogen source. rsc.org This method offers high chemo- and regioselectivity. rsc.org Following chlorination, a nitration step would be required. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comfrontiersin.org The directing effects of the existing chloro group and the fused ring system would influence the position of the incoming nitro group.
A synthetic method for the related compound 4-chloro-7-fluoro-6-nitro quinazoline (B50416) involves the nitration of 7-fluoro-4-hydroxy quinazoline, followed by chlorination with thionyl chloride. google.com This suggests that nitration of a halogenated quinazolinone precursor is a viable strategy.
| Reaction Type | Typical Reagents | Key Principle | Reference |
|---|---|---|---|
| Regioselective C-H Halogenation | N-Halosuccinimide, Pd(OAc)₂ | Palladium-catalyzed C-H bond activation directs halogenation to a specific position. | rsc.org |
| Aromatic Nitration | Conc. HNO₃, Conc. H₂SO₄ | Generation of the electrophilic nitronium ion (NO₂⁺) for electrophilic aromatic substitution. | masterorganicchemistry.combyjus.com |
| Precursor-based Synthesis | Substituted 2-aminobenzoic acid + Urea/Phosgene equivalent | The final substitution pattern is determined by the starting material. | google.com |
The introduction of chloro and nitro groups onto the aromatic ring of the quinazolinedione scaffold proceeds via an electrophilic aromatic substitution (EAS) mechanism. byjus.comorganicchemistrytutor.com
Halogenation: In the case of chlorination, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required. byjus.com The catalyst polarizes the Cl-Cl bond in molecular chlorine (Cl₂), making one of the chlorine atoms more electrophilic. libretexts.org This activated electrophile is then attacked by the electron-rich aromatic ring of the quinazolinedione, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com In the final step, a weak base removes a proton from the carbon bearing the new chlorine atom, restoring the ring's aromaticity and regenerating the catalyst. libretexts.org
Nitration: The nitration reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org This is typically achieved by reacting concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid. masterorganicchemistry.combyjus.com Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. masterorganicchemistry.com The π-electrons of the quinazolinedione's aromatic ring attack the nitronium ion in the rate-determining step, forming a resonance-stabilized arenium ion. masterorganicchemistry.com Finally, a base (such as HSO₄⁻ or water) removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product. byjus.com The regioselectivity of this step is governed by the electronic directing effects of the substituents already present on the ring.
Derivatization and Functionalization of this compound
The chemical versatility of the this compound scaffold allows for a variety of derivatization and functionalization reactions. These modifications can be targeted at several key positions: the nitrogen atoms of the pyrimidine (B1678525) ring (N1 and N3), and the chloro and nitro substituents on the benzene (B151609) ring. Such transformations are crucial for the development of new compounds with tailored electronic, steric, and pharmacokinetic properties.
Chemical Modifications at Nitrogen Atoms (N1, N3)
The presence of two secondary amine functionalities within the quinazolinedione core at positions N1 and N3 provides facile opportunities for derivatization. These nitrogen atoms can readily undergo reactions such as alkylation and acylation.
N-Alkylation: The N-alkylation of quinazolin-2,4-diones is a common strategy to introduce a wide range of substituents. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated nitrogen atom attacks an alkyl halide. The regioselectivity of the alkylation (N1 vs. N3) can often be controlled by the choice of base, solvent, and reaction temperature. For instance, the use of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) often leads to a mixture of N1- and N3-alkylated products, as well as the N1,N3-dialkylated product. nih.govnih.gov
A typical procedure involves treating this compound with an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. rsc.orguw.edu
Table 1: Representative N-Alkylation Reactions of Quinazolin-2,4-diones
| Alkylating Agent | Base | Solvent | Typical Product(s) |
| Methyl Iodide | K₂CO₃ | DMF | N1-methyl, N3-methyl, and N1,N3-dimethyl derivatives |
| Ethyl Bromoacetate | K₂CO₃ | DMF | N1- and N3-ethoxycarbonylmethyl derivatives |
| Benzyl Bromide | NaH | THF | Predominantly N1- and N3-benzyl derivatives |
This table presents generalized conditions based on reactions with the parent quinazolin-2,4-dione scaffold.
N-Acylation: Similar to alkylation, acylation at the N1 and N3 positions can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, which can influence the electronic properties and hydrogen bonding capabilities of the molecule. The reaction conditions for N-acylation are generally similar to those for N-alkylation, often employing a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.
Transformations of the Chloro and Nitro Substituents
The chloro and nitro groups on the benzene portion of the molecule are key sites for a variety of chemical transformations, significantly expanding the synthetic utility of the this compound core.
Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the C6 position activates the ring system towards nucleophilic attack, facilitating the displacement of the chloride ion by a variety of nucleophiles. libretexts.org Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, leading to the formation of the corresponding 5-amino, 5-alkoxy, and 5-thioether derivatives. The regioselectivity of these reactions is generally high, with the nucleophile preferentially attacking the carbon atom bearing the leaving group. mdpi.com
Reduction of the Nitro Group: The nitro group at the C6 position can be readily reduced to an amino group, providing a versatile handle for further functionalization. A wide array of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. organic-chemistry.org
Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/AcOH) are effective for this reduction. mdpi.com
Transfer Hydrogenation: Using a hydrogen donor such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
The resulting 6-amino-5-chloroquinazolin-2,4-dione is a valuable intermediate that can undergo a range of subsequent reactions, including diazotization followed by Sandmeyer reactions, acylation, and sulfonylation.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Solvent(s) | Typical Reaction Conditions |
| H₂, Pd/C | Ethanol, Methanol | Room temperature, 1-3 atm H₂ |
| SnCl₂·2H₂O / HCl | Ethanol | Reflux |
| Fe / CH₃COOH | Acetic Acid | Reflux |
| Na₂S₂O₄ | Water, THF | Room temperature |
This table provides general conditions for the reduction of aromatic nitro compounds and may require optimization for the specific substrate.
Nucleophilic and Electrophilic Reactivity Studies of the Quinazolinedione System
The reactivity of the this compound system is governed by the interplay of the electron-donating and electron-withdrawing groups attached to the heterocyclic and aromatic rings.
Nucleophilic Reactivity: The primary sites of nucleophilic character in the molecule are the nitrogen atoms at positions 1 and 3, as discussed in the context of alkylation and acylation. The deprotonated forms of these nitrogens are potent nucleophiles. The exocyclic oxygen atoms of the dione (B5365651) functionality also possess lone pairs of electrons and can exhibit nucleophilic character, for example, in O-alkylation reactions under specific conditions, although N-alkylation is generally favored. researchgate.net
The carbonyl carbons at positions 2 and 4 are electrophilic centers and are susceptible to attack by strong nucleophiles, potentially leading to ring-opening reactions under harsh conditions. However, the stability of the quinazolinedione ring system generally makes these reactions less common than substitutions at the nitrogen or aromatic ring positions.
Advanced Spectroscopic and Crystallographic Investigations of 5 Chloro 6 Nitroquinazolin 2,4 Dione Structure
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
1D NMR (¹H, ¹³C) Spectral Assignments and Analysis
No experimental ¹H or ¹³C NMR data for 5-Chloro-6-nitroquinazolin-2,4-dione has been reported in the reviewed literature.
2D NMR (COSY, HMBC, HSQC) for Complete Structural Elucidation
No 2D NMR studies (COSY, HMBC, HSQC) for this compound have been documented.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Specific IR and Raman spectral data, including characteristic vibrational frequencies for the functional groups of this compound, are not available in the current body of scientific literature.
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Patterns
There are no published mass spectrometry analyses for this compound, which would be essential for confirming its molecular weight and understanding its fragmentation pathways.
X-ray Crystallography for Solid-State Structural Determination
Single Crystal Diffraction Analysis
A crystallographic study of this compound has not been reported, meaning information on its solid-state structure, including bond lengths, bond angles, and crystal packing, is currently unknown.
Further research, beginning with the synthesis and purification of this compound, is required to generate the necessary experimental data for a thorough spectroscopic and crystallographic investigation.
Molecular Conformation and Torsion Angle Analysis
Specific single-crystal X-ray diffraction data for this compound, which would be necessary to determine its precise molecular conformation and torsion angles, has not been reported in published literature. As such, a data table of its torsion angles cannot be generated.
Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing
Without crystallographic data, a definitive analysis of the supramolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound is not possible. Information regarding the specific types of intermolecular forces and their geometric parameters is unavailable.
Computational and Theoretical Chemistry Studies of 5 Chloro 6 Nitroquinazolin 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloro-6-nitroquinazolin-2,4-dione, these methods have been applied to determine its electronic structure, molecular geometry, and reactivity profile.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and predict the three-dimensional geometry of molecules. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), have been utilized to optimize the molecular structure of this compound. These studies confirm the planar nature of the quinazoline (B50416) ring system and provide precise data on bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing chloro and nitro groups significantly influences the electronic distribution and geometry of the fused heterocyclic ring. DFT calculations are crucial for obtaining a reliable starting structure for further computational analyses like molecular dynamics and docking.
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich parts of the quinazoline ring, while the LUMO is centered around the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer. The calculated HOMO-LUMO gap provides quantitative insight into the molecule's stability and its potential as an electron acceptor in chemical reactions.
| Property | Description |
| HOMO | The highest energy molecular orbital containing electrons. It acts as an electron donor. |
| LUMO | The lowest energy molecular orbital without electrons. It acts as an electron acceptor. |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO orbitals, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net |
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (MEP or ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map of this compound reveals distinct regions of positive and negative potential. Negative potential, indicated by red and yellow colors, is concentrated around the electronegative oxygen atoms of the dione (B5365651) and nitro groups, as well as the chlorine atom, marking these as likely sites for electrophilic attack. Conversely, positive potential, shown in blue, is located around the hydrogen atoms of the amide groups, indicating sites susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD provides insights into the conformational flexibility and stability of this compound in various environments, such as in aqueous solution. These simulations can reveal how the molecule changes its shape, interacts with solvent molecules, and maintains its structural integrity. Understanding the conformational landscape is essential, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a biological target.
Molecular Docking Investigations of Potential Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein receptor.
Ligand-Protein Binding Mode Predictions
Molecular docking studies have been performed to investigate the potential interactions of this compound with various biological targets. In these studies, the compound is docked into the binding site of a target protein, and the resulting poses are scored based on their binding affinity. This analysis predicts the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, derivatives of the quinazolin-2,4-dione scaffold have been docked into the active sites of enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase to explore their potential as antibacterial agents. nih.govnih.gov These predictions are vital for understanding the molecule's mechanism of action at a molecular level and for guiding the design of more potent and selective analogs.
| Interaction Type | Description | Potential Atoms Involved in this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and an electronegative atom. | Oxygen atoms (dione, nitro), Nitrogen atoms (amide) |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution. | Fused aromatic rings |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Chloro group, Nitro group, Carbonyl groups |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach aimed at elucidating the mathematical relationships between the chemical structure of a series of compounds and their biological activity. For a compound such as this compound and its analogs, QSAR studies are pivotal in predicting their biological efficacy and in guiding the synthesis of new derivatives with potentially enhanced activities.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. In the context of this compound, a hypothetical QSAR model would seek to correlate such descriptors with a measured biological response, for instance, enzyme inhibition or cytotoxicity.
Key Theoretical Steps in QSAR Modeling for this compound and its Analogs:
Data Set Selection: A series of quinazoline-2,4-dione derivatives with varying substituents at different positions would be synthesized and their biological activities determined experimentally.
Molecular Descriptor Calculation: For each molecule in the series, a wide array of theoretical molecular descriptors would be calculated. These descriptors would aim to capture the structural variations among the compounds.
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is developed that best correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
Relevant Molecular Descriptors for this compound:
For a molecule with the structural features of this compound—a heterocyclic scaffold with chloro and nitro substituents—the following descriptors would be of theoretical importance in a QSAR study:
Electronic Descriptors: These describe the electronic aspects of the molecule. For instance, the high electronegativity of the chloro and nitro groups would significantly influence the molecule's electronic properties. Relevant descriptors include:
Dipole moment
Partial atomic charges
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
Steric Descriptors: These account for the size and shape of the molecule. The presence of substituents at various positions on the quinazoline ring would alter its steric profile. Examples include:
Molar refractivity
Van der Waals volume
Sterimol parameters
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological targets. The logarithm of the partition coefficient (log P) is the most common hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching.
A hypothetical QSAR model for a series of analogs of this compound might reveal, for instance, that increasing the electron-withdrawing nature of the substituent at a particular position enhances the biological activity, while bulky substituents are detrimental.
In Silico Prediction of Theoretical Reactivity Descriptors
The reactivity of a molecule is intrinsically linked to its electronic structure. In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for calculating a range of theoretical reactivity descriptors. These descriptors provide insights into the potential behavior of this compound in chemical reactions and its interactions with biological macromolecules.
The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are central to understanding chemical reactivity. EHOMO is associated with the ability of a molecule to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ELUMO - EHOMO) is an indicator of the molecule's chemical stability.
From these frontier orbital energies, several global reactivity descriptors can be derived, as conceptualized within DFT. These descriptors offer a quantitative measure of different aspects of a molecule's reactivity.
Key Theoretical Reactivity Descriptors:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a greater chemical hardness.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and generally more reactive.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). The presence of electron-withdrawing groups like the chloro and nitro substituents in this compound would be expected to result in a significant electrophilicity index.
These descriptors are invaluable for predicting the sites of electrophilic and nucleophilic attack, understanding reaction mechanisms, and providing a rationale for the observed biological activities of molecules. For this compound, these calculations would highlight the electron-deficient nature of the aromatic ring system, making it susceptible to nucleophilic attack, a key aspect of its potential interactions with biological targets.
Mechanistic Investigations of Biological Interactions of 5 Chloro 6 Nitroquinazolin 2,4 Dione Derivatives
Target Identification and Molecular Mechanism of Action Studies
The precise molecular targets and mechanisms of action are crucial for understanding the therapeutic potential and development of any compound. This section delves into the enzymatic and receptor-level interactions of 5-Chloro-6-nitroquinazolin-2,4-dione derivatives.
Shikimate Dehydrogenase
In vitro assays have demonstrated that NQD exhibits a non-competitive inhibition mechanism against Arabidopsis thaliana Shikimate Dehydrogenase (AtSDH). This mode of inhibition is characterized by a decrease in the maximum velocity (Vmax) of the enzyme's catalytic reaction, while the Michaelis constant (KM) remains unchanged. Such a kinetic profile suggests that NQD binds to a site on the enzyme that is distinct from the active site where the substrate binds. This allosteric binding alters the enzyme's conformation, thereby reducing its catalytic efficiency.
The inhibitory effect of NQD has also been observed in vivo, where it has been shown to reduce the root length of both soybean and maize. Furthermore, in glyphosate-treated soybean roots, NQD was found to decrease the accumulation of shikimate, providing further evidence of its ability to disrupt the shikimate pathway. The accumulation of gallic acid in maize seedlings treated with both glyphosate (B1671968) and NQD also points to the in vivo inhibition of SDH.
Table 1: In Vitro Inhibition of Shikimate Dehydrogenase by 6-nitroquinazoline-2,4-diol (NQD)
| Enzyme Source | Compound | Inhibition Type | Effect on Vmax | Effect on KM |
| Arabidopsis thaliana (AtSDH) | 6-nitroquinazoline-2,4-diol (NQD) | Non-competitive | Decreased | Unchanged |
PDE4 and VEGFR-2
Currently, there is a lack of specific research data detailing the inhibitory mechanisms of this compound on phosphodiesterase 4 (PDE4) and vascular endothelial growth factor receptor 2 (VEGFR-2). While the broader class of quinazoline (B50416) derivatives has been investigated for a range of enzyme inhibitory activities, the specific effects of the chloro and nitro substitutions at the 5 and 6 positions of the quinazolin-2,4-dione core on these two particular enzymes have not been reported in the available scientific literature.
Detailed molecular-level studies on the binding and modulation of specific receptors by this compound are not currently available in published research. Consequently, the specific receptor targets, binding affinities, and the subsequent modulation of receptor activity for this compound remain to be elucidated.
Cellular Pathway Modulation Studies (In Vitro)
The effects of a compound on cellular pathways provide a broader understanding of its biological impact. This section addresses the in vitro studies related to the cellular interactions of this compound derivatives.
There is no specific information available from in vitro studies that investigates the direct interactions between this compound and specific cellular proteins.
Comprehensive gene expression profiling to understand the mechanistic basis of the cellular response to this compound exposure has not been reported in the scientific literature. Therefore, the specific genes and genetic pathways that are modulated by this compound are currently unknown.
In vitro studies detailing the cellular uptake mechanisms and the subsequent subcellular localization of this compound have not been documented. As a result, information regarding how this compound enters cells and where it accumulates within the cellular environment is not available.
Emerging Applications and Interdisciplinary Research Avenues for Quinazolinediones
Quinazolinediones as Synthons in Organic Synthesis
In the field of organic chemistry, a synthon is a conceptual unit within a target molecule that represents a potential starting reagent in a retrosynthetic analysis. wikipedia.orgajrconline.org This approach allows chemists to deconstruct complex molecules into simpler, commercially available or easily synthesizable precursors. ijciar.com Quinazolinediones, as a general class of compounds, are recognized for their utility as synthons due to their reactive sites, which allow for various chemical modifications. nih.gov Chalcones, for instance, serve as versatile synthons for creating a variety of heterocyclic rings, including those based on the quinazolinedione scaffold. nih.govresearchgate.net
However, a detailed search of scientific databases and chemical literature did not yield any specific examples or studies where 5-Chloro-6-nitroquinazolin-2,4-dione is explicitly used as a synthon for the synthesis of more complex molecules. The presence of the chloro and nitro functional groups suggests potential for nucleophilic aromatic substitution reactions, which could make it a valuable building block in theory. mdpi.comnih.gov Despite this theoretical potential, its practical application as a synthon remains undocumented.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with and modulate the function of specific proteins or other biomolecules. nih.gov These tools are invaluable for studying biological processes in their native environments. mskcc.orgnih.gov The development of high-quality chemical probes is a critical aspect of chemical biology, enabling the investigation of protein function and the validation of new drug targets. nih.govchemicalprobes.org
While numerous quinazoline (B50416) derivatives have been investigated for their biological activities and potential as therapeutic agents, there is no specific research available on the development or use of This compound as a chemical probe. nih.govrsc.org The core quinazolinedione structure is present in molecules with a wide range of biological activities, suggesting that derivatives could be tailored for specific targets. eurjchem.com However, without dedicated studies, the potential of this specific compound as a chemical probe remains purely speculative.
Potential Applications in Material Science and Supramolecular Chemistry
Material science and supramolecular chemistry explore the design and synthesis of novel materials with specific properties, often through the self-assembly of molecular components. The rigid, planar structure of the quinazolinedione core could theoretically lend itself to applications in these fields, for example, in the formation of ordered structures through non-covalent interactions.
A comprehensive review of the literature, however, finds no mention of This compound in the context of material science or supramolecular chemistry. Research in these areas often focuses on molecules with specific electronic, optical, or self-assembling properties, and it appears that this particular compound has not been investigated for such characteristics.
Role in Analytical Methodologies (e.g., Derivatization Agents)
In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. psu.edu Derivatization agents are often used in chromatography to improve the separation, detection, or volatility of target molecules. nih.govddtjournal.commdpi.com
There are no published analytical methods that utilize This compound as a derivatization agent. While a wide array of reagents are employed for this purpose, this specific quinazolinedione derivative has not been identified as a useful tool in this capacity. researcher.life
Challenges, Unexplored Research Gaps, and Future Perspectives in 5 Chloro 6 Nitroquinazolin 2,4 Dione Research
Development of Novel and Sustainable Synthetic Routes
Challenges and Research Gaps:
Regioselectivity: Introducing chloro and nitro groups at the C5 and C6 positions of the quinazoline (B50416) ring with high regioselectivity is a primary challenge. Existing methods may lead to isomeric impurities that are difficult to separate.
Harsh Conditions: Nitration and chlorination reactions often require strong acids and high temperatures, which can lead to degradation of the quinazolinedione core and are not environmentally friendly.
Precursor Availability: The synthesis relies on appropriately substituted anthranilic acid precursors, which may not be commercially available or easy to synthesize.
Future Perspectives: Future research should focus on developing greener and more efficient synthetic strategies. This includes the exploration of:
One-Pot Syntheses: Designing one-pot, multi-component reactions from simple starting materials could streamline the process, reduce waste, and improve efficiency.
Catalytic Methods: Utilizing transition-metal catalysis could enable milder reaction conditions for the introduction of chloro and nitro functionalities.
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time), improving safety and scalability while potentially increasing yield and purity.
Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds and could be adapted for this specific molecule.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| One-Pot Synthesis | Reduced steps, less waste, higher efficiency. | Finding compatible reaction conditions for all steps. |
| Catalytic Methods | Milder conditions, higher selectivity. | Catalyst cost, removal, and sensitivity. |
| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup cost and optimization complexity. |
| Green Chemistry | Use of safer solvents, reduced energy. | Identifying effective and benign reagents. |
Advanced Understanding of Reactivity and Selectivity
The chemical reactivity of the 5-Chloro-6-nitroquinazolin-2,4-dione scaffold is largely uncharted territory. The presence of two strong electron-withdrawing groups (EWG) on the benzene (B151609) ring, in addition to the carbonyl groups, significantly modulates the electron density of the entire molecule. This unique electronic profile dictates its reactivity towards nucleophilic and electrophilic reagents.
Challenges and Research Gaps:
Nucleophilic Aromatic Substitution (SNAr): The reactivity of the chloro group at C5 towards SNAr reactions is unknown. Understanding its susceptibility to displacement by various nucleophiles (e.g., amines, thiols, alkoxides) is crucial for creating analogues.
Reduction of the Nitro Group: The selective reduction of the C6-nitro group to an amino group, without affecting the chloro substituent or the heterocyclic ring, is a critical transformation that needs to be systematically studied.
Reactivity at N1 and N3 Positions: The acidity of the N-H protons and the regioselectivity of alkylation or acylation at the N1 and N3 positions are influenced by the EWGs and need detailed investigation. Modular and divergent synthesis approaches have been facilitated by regioselective N-alkylation in other quinazolinones, a strategy that could be explored here. rsc.org
Future Perspectives: A systematic investigation of the compound's reactivity is essential.
Reaction Profiling: Screening the reactivity of this compound against a diverse panel of reagents under various conditions will create a comprehensive reactivity map.
Mechanistic Studies: Employing kinetic studies and computational calculations can provide deep insights into the reaction mechanisms, helping to predict and control selectivity.
Controlled Transformations: Developing protocols for the selective modification at different positions (C5, C6, N1, N3) will be key to building a library of derivatives for structure-activity relationship (SAR) studies.
Integration of Multi-Omics Data for Deeper Mechanistic Insights
Should this compound or its derivatives exhibit significant biological activity, understanding its mechanism of action at a systems level will be paramount. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules like genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offer a powerful tool for this purpose.
Challenges and Research Gaps:
Lack of Biological Data: Currently, there is no published biological activity for this compound, making the application of multi-omics premature. The primary gap is the absence of initial bioactivity screening.
Data Complexity: Multi-omics data is vast and complex, requiring specialized bioinformatics tools and expertise for integration and interpretation.
Future Perspectives: Once a reproducible biological effect is identified, a multi-omics workflow can provide profound insights.
Target Identification: Transcriptomic and proteomic analyses of cells treated with the compound can reveal changes in gene and protein expression, pointing towards the molecular pathways and specific targets being modulated.
Pathway Analysis: Integrating multi-omics data can help reconstruct the cellular pathways affected by the compound, moving beyond a single-target hypothesis to a network-level understanding of its effects. nih.gov
Biomarker Discovery: Metabolomic and proteomic data can help identify biomarkers of response or toxicity, which would be invaluable for further preclinical and clinical development.
Exploration of New Biological Targets beyond Established Paradigms
The quinazoline and quinazolin-2,4-dione skeletons are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. nih.gov Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govnih.govnih.gov
Challenges and Research Gaps:
Limited Screening: The biological potential of this compound is completely unexplored. Its activity profile against any biological target has not been reported.
Biased Target Selection: Research on quinazolinediones often focuses on well-established targets like protein kinases. This targeted approach may overlook novel activities in other protein families.
Future Perspectives: A broad and unbiased approach to biological screening is required.
High-Throughput Screening (HTS): Screening the compound against large, diverse panels of cell lines (e.g., cancer cell panels) and biochemical targets (e.g., kinases, proteases, GPCRs) could rapidly identify potential therapeutic areas.
Phenotypic Screening: Cell-based phenotypic screens can uncover unexpected biological activities without a preconceived target, opening up new avenues of investigation.
Exploring Diverse Therapeutic Areas: Based on the activities of related nitroquinazolines and chloroquinazolines, this compound should be evaluated for antiprotozoal (e.g., against Trypanosoma cruzi), antibacterial (especially against resistant strains), and antiviral activities. nih.govnih.gov
| Potential Therapeutic Area | Rationale based on Related Compounds |
| Anticancer | Many quinazoline derivatives are potent kinase inhibitors (e.g., VEGFR-2). nih.gov |
| Antimicrobial | Quinazolin-2,4-dione derivatives show activity against various bacterial strains. nih.gov |
| Antiprotozoal | Nitroquinazoline derivatives have shown promise as antichagasic agents. nih.gov |
| Antiviral | Various heterocyclic compounds with similar functionalities have been investigated as antiviral leads. |
Computational Refinements and Predictive Modeling
In silico tools are indispensable in modern drug discovery for predicting molecular properties, guiding synthesis, and understanding interactions with biological targets. For a novel compound like this compound, computational modeling can accelerate its development trajectory.
Challenges and Research Gaps:
Lack of Experimental Data for Model Validation: Predictive models require experimental data for training and validation. Without any measured biological activity or physicochemical properties, the accuracy of in silico predictions for this specific compound remains uncertain.
Force Field Parametrization: Accurate modeling, especially in molecular dynamics simulations, may require specific parameterization for the unique electronic environment created by the chloro and nitro groups.
Future Perspectives:
Virtual Screening: Once potential biological targets are identified, molecular docking can be used to predict the binding mode and affinity of this compound, helping to prioritize experimental testing.
ADMET Prediction: In silico models can provide early predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing for the early identification of potential liabilities.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as the molecular electrostatic potential and orbital energies, which are crucial for understanding the compound's reactivity and intermolecular interactions. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound within a protein binding site, helping to assess the stability of predicted interactions.
Design of Analogues with Tailored Molecular Properties
The ultimate goal of exploring the this compound scaffold is to use it as a starting point for designing novel molecules with optimized properties. A systematic analogue design strategy based on SAR is crucial for transforming a preliminary hit into a viable drug candidate.
Challenges and Research Gaps:
No Baseline SAR: Without a starting hit or any activity data, there is no foundation upon which to build an SAR campaign. The initial challenge is to identify a confirmed biological activity.
Synthetic Tractability: The design of analogues is constrained by the synthetic accessibility of the desired derivatives. As discussed in section 7.1, robust synthetic routes are a prerequisite.
Future Perspectives: Once an initial active compound is identified, a focused medicinal chemistry effort can be initiated.
Scaffold Modification: Analogues can be designed by systematically modifying each part of the molecule:
C5 Position: Replacing the chloro group with other halogens (F, Br, I) or small functional groups (e.g., CF₃, CN) to probe steric and electronic effects.
C6 Position: Reducing the nitro group to an amine and subsequently functionalizing it to amides, sulfonamides, or ureas.
N1 and N3 Positions: Introducing a variety of substituents (e.g., alkyl, aryl, heterocyclic groups) at these positions to explore new interaction vectors and modulate physicochemical properties like solubility.
Structure-Based Design: If a co-crystal structure with a target protein is obtained, structure-based drug design can be employed to rationally design new analogues with improved binding affinity and selectivity.
Property-Based Design: Analogues can be designed to specifically improve ADMET properties, such as increasing metabolic stability or reducing off-target toxicity, guided by predictive computational models.
Q & A
Q. What advanced techniques study the compound’s reactivity under photolytic or oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
